Fluvoxamine Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZEDQDELAFQK-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155254 | |
| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88699-91-6, 84692-89-7 | |
| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88699-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluvoxamine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUVOXAMINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | fluvoxamino acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Precursor Chemistry of Fluvoxamine Acid
Synthetic Approaches to Fluvoxamine (B1237835) and its Analogs
The synthesis of Fluvoxamine has been approached through various routes, primarily focusing on efficiency, yield, and purity. These methods provide the foundational chemistry for creating the oxime ether structure central to both Fluvoxamine and its acid metabolite.
Multi-step Synthetic Routes
The most common synthetic strategies for Fluvoxamine maleate (B1232345) commence with precursors such as 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one or 4-trifluoromethylbenzonitrile. sid.irnih.gov
One established route involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine (B1172632) to form the corresponding oxime, 5-methoxy-4'-trifluoromethylvalerophenone oxime. sid.irgoogleapis.com This intermediate is then subjected to an alkylation reaction with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base to yield the Fluvoxamine free base. google.com The final step is the formation of the maleate salt by reacting the free base with maleic acid. sid.irgoogle.com
An alternative approach starts with 4-trifluoromethylbenzonitrile. nih.gov This method utilizes a Grignard reaction, followed by hydrolysis and oximation to achieve the final product, reporting a total yield of 36.16%. nih.gov Another patented process begins with p-trifluoromethylbenzoic acid, which is converted to a Weinreb amide. This intermediate then reacts with a 4-methoxybutyl magnesium halide to produce the key ketone precursor, 5-methoxy-1-(4-(trifluoromethyl)phenyl) pentanone, which is subsequently converted to Fluvoxamine. google.com
Stereoselective Synthesis Considerations
The oximation of the ketone precursor can result in the formation of two geometric isomers, (E) and (Z). The desired pharmacological activity is associated with the (E)-isomer of Fluvoxamine. Therefore, controlling the stereochemistry of the oxime formation is a critical aspect of the synthesis. Processes have been developed to isolate the desired (E)-isomer, with some patents specifying reaction mixtures containing a high percentage (e.g., 98%) of the E-isomer. google.com While Fluvoxamine itself is not chiral, the principles of stereoselective synthesis are paramount in the development of many modern antidepressants to ensure the final product has the correct spatial arrangement for optimal biological activity. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Yields
Significant research has been directed towards optimizing the synthesis of Fluvoxamine to improve industrial applicability, yield, and purity. Key areas of optimization include the choice of solvents, bases, catalysts, and reaction temperatures.
Early methods often involved long reaction times (e.g., two days) and cumbersome work-up procedures, including the removal of high-boiling solvents like dimethylformamide (DMF) under vacuum. google.com To address these challenges, improved processes have been developed. One such improvement involves using a combination of toluene (B28343) and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG-400) with potassium hydroxide (B78521) as the base, which facilitates the alkylation step at a moderate temperature of 30-35°C. google.comgoogleapis.comgoogle.comepo.org Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as the solvent with potassium hydroxide, heating the reaction to 40-45°C for 1-2 hours to achieve a high-purity product (>98.5%). chemicalbook.comgoogle.com The use of more environmentally friendly "green solvents" has also been explored to reduce the ecological impact of the synthesis. sid.ir
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Starting Material | 5-methoxy-4'-trifluoromethylvalerophenone oxime | 5-methoxy-4'-trifluoromethylvalerophenone oxime | 4-trifluoromethylbenzonitrile |
| Solvent | Dimethylformamide (DMF) | Toluene / PEG-400 | Not specified |
| Base | Potassium hydroxide | Potassium hydroxide | Not specified |
| Temperature | 25°C | 30-35°C | Not specified |
| Reaction Time | 48 hours | Not specified | Not specified |
| Reference | google.com | googleapis.comgoogle.com | nih.gov |
Chemistry of Intermediates Leading to Fluvoxamine Acid
The synthesis of Fluvoxamine relies on the specific reactivity of its precursor compounds. Understanding these intermediates is key to hypothesizing potential synthetic routes for this compound.
Reactivity and Transformations of Precursor Compounds
The central intermediate in many synthetic routes is 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime . This molecule's key reactive site is the hydroxyl group of the oxime. This group is sufficiently acidic to be deprotonated by a strong base like potassium hydroxide, forming an oximate anion. This nucleophilic anion then readily undergoes an SN2 reaction with an alkylating agent, typically 2-chloroethylamine hydrochloride , to form the characteristic O-(2-aminoethyl) oxime ether side chain of Fluvoxamine. google.comgoogleapis.com
Another critical transformation involves the management of the (E)/(Z) isomers of the oxime. One patented process describes a method for isolating the ketone precursor, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one , from an isomeric mixture of the oxime by treating it with aqueous hydrochloric acid at elevated temperatures (65-75°C). google.com
Novel Synthetic Methodologies
To circumvent some of the challenges of traditional routes, novel methodologies have been investigated. The synthesis starting from p-trifluoromethylbenzoic acid and proceeding through a Weinreb amide (N-methoxy-N-methylamide) intermediate is an example of a modern approach. google.com Weinreb amides are known for their controlled reactivity towards organometallic reagents, allowing for the clean formation of the ketone precursor without the common side reaction of over-addition to form a tertiary alcohol.
Biochemical Formation and Enzymatic Transformations of Fluvoxamine Acid
Oxidative Demethylation and Alcohol Dehydrogenase Pathway Studies in vitro
The conversion of fluvoxamine (B1237835) to fluvoxamine acid is a two-step oxidation process. nih.govncats.io The primary metabolic route involves the oxidative demethylation of the methoxy (B1213986) group, followed by the action of alcohol dehydrogenase. pharmgkb.orgresearchgate.netresearchgate.net This pathway leads to the creation of an intermediate alcohol compound which is then further oxidized to form the final acid metabolite. nih.govncats.io
The initial and rate-limiting step in the formation of this compound is the oxidative demethylation of fluvoxamine. hres.cataylorandfrancis.com In vitro experiments utilizing human liver microsomes, specific cDNA-expressed CYP proteins, and selective chemical inhibitors have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for this transformation. pharmgkb.orgnih.gov CYP2D6 catalyzes the conversion of fluvoxamine into an intermediate metabolite, fluvoxamino alcohol. nih.govncats.io
Following the initial transformation by CYP2D6, the resulting fluvoxamino alcohol intermediate undergoes a second oxidation step. pharmgkb.orgnih.gov This subsequent conversion to this compound is catalyzed by cytosolic alcohol dehydrogenases (ADH). pharmgkb.orgresearchgate.netresearchgate.net Research indicates that this step is potently inhibited by 4-methylpyrazole, a known inhibitor of alcohol dehydrogenase, confirming the enzyme's critical role in this part of the metabolic pathway in human liver cytosol. nih.gov The ADH enzymes responsible may include ADH1A, ADH1B, and ADH1C. pharmgkb.orgresearchgate.netresearchgate.net
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Initial Transformations
Characterization of Enzymatic Reaction Kinetics and Mechanisms
The kinetics of the enzymatic reactions involved in this compound formation have been characterized in vitro. For the initial step catalyzed by CYP2D6—the formation of fluvoxamino alcohol from fluvoxamine—studies using human liver microsomes have determined key kinetic parameters.
| Parameter | Value | Microsome Source | Reference |
|---|---|---|---|
| Km (Michaelis constant) | 76.3 µM | Human | nih.gov |
| Vmax (Maximum reaction velocity) | 37.5 pmol/min/mg protein | Human | nih.gov |
| Km (Michaelis constant) | 13.54 µM | Human | frontiersin.org |
| Km (Michaelis constant) | 4.738 µM | Rat | frontiersin.org |
Inhibition studies have further defined the mechanism. Quinidine acts as a significant inhibitor of fluvoxamino alcohol formation, with a reported inhibition constant (Ki) of 2.2 µM, underscoring the primary role of CYP2D6. nih.gov Interestingly, fluvoxamine itself can act as an inhibitor of certain CYP enzymes, which contributes to non-linear pharmacokinetics. g-standaard.nlcbg-meb.nl In one study, fluvoxamine was found to stimulate dopamine (B1211576) formation by CYP2D6 variants at certain concentrations. ualberta.ca
Identification and Formation Pathways of Related Metabolites in vitro (e.g., N-acetyl this compound)
Fluvoxamine undergoes extensive hepatic metabolism, resulting in at least nine identified metabolites that are excreted in the urine. hres.cafda.govhres.ca this compound is the major human metabolite. pharmgkb.orgfda.gov Together with its N-acetylated analog, N-acetyl this compound, it accounts for approximately 60% of the urinary excretion products. fda.govdrugbank.comnih.gov
The formation of N-acetyl this compound occurs through the modification of both the amino and acid side chains of the parent molecule. pharmgkb.org Another identified metabolite is fluvoxethanol, which is formed through a separate pathway involving oxidative deamination and accounts for about 10% of the excreted metabolites. fda.govfda.gov These primary metabolites, including this compound and fluvoxethanol, have been shown to have negligible pharmacological activity compared to the parent compound. hres.cafda.gov
| Metabolite | Approximate Urinary Excretion | Formation Pathway | Reference |
|---|---|---|---|
| This compound | ~60% (combined) | Oxidative demethylation (CYP2D6) followed by oxidation (ADH) | pharmgkb.orgfda.govdrugbank.com |
| N-acetyl this compound | Acetylation of this compound | pharmgkb.orgfda.gov | |
| Fluvoxethanol | ~10% | Oxidative deamination | fda.govfda.gov |
Chemical Degradation Pathways and Stability Kinetics of Fluvoxamine Acid
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of fluvoxamine (B1237835), which can lead to the formation of fluvoxamine acid among other degradants, is significantly influenced by pH. The oxime group in the fluvoxamine structure is particularly susceptible to hydrolysis. researchgate.net
Under acidic conditions, fluvoxamine demonstrates considerable instability. Forced degradation studies have shown significant breakdown of fluvoxamine in the presence of strong acids. One study reported approximately 62% degradation of fluvoxamine maleate (B1232345) after just 10 minutes of exposure to 0.5 M hydrochloric acid (HCl) at 80°C. nih.gov Another investigation using 0.1 M HCl at 80°C for 90 minutes also indicated significant degradation. innovareacademics.in The primary mechanism in acid-catalyzed hydrolysis is believed to be the cleavage of the oxime linkage. researchgate.net
| Acid Condition | Temperature | Time | Degradation Percentage | Reference |
|---|---|---|---|---|
| 0.5 M HCl | 80°C | 10 min | ~62% | nih.gov |
| 0.1 M HCl | 80°C | 90 min | Significant | innovareacademics.in |
| 2N HCl | 80°C | 7 h | 5-10% | akjournals.com |
Fluvoxamine is also susceptible to degradation under basic conditions, although the rate of hydrolysis is generally slower than in acidic media. nih.gov In one study, exposure to 2 M sodium hydroxide (B78521) (NaOH) at 80°C for 40 minutes resulted in about 45% degradation. nih.gov Another study using 2N NaOH at 80°C for 5 hours also demonstrated degradation. akjournals.com The degradation products formed under basic conditions appear to be identical to those formed under acidic conditions, suggesting a similar cleavage of the oxime bond. nih.gov
| Base Condition | Temperature | Time | Degradation Percentage | Reference |
|---|---|---|---|---|
| 2 M NaOH | 80°C | 40 min | ~45% | nih.gov |
| 0.1 N NaOH | 80°C | 90 min | Significant | innovareacademics.in |
| 2N NaOH | 80°C | 5 h | Degradation Observed | akjournals.com |
The degradation of fluvoxamine follows pseudo-first-order kinetics across a wide pH range. researchgate.net A pH-rate profile study conducted at 80°C revealed that the rate of degradation is high in strongly acidic and alkaline regions. researchgate.net The compound exhibits maximum stability in the pH range of 3.0 to 6.0, with the lowest degradation rate observed at approximately pH 6.0. researchgate.net The observed rate constant (k_obs) was found to be at its minimum at pH 6.0 (0.92 x 10⁻⁴ min⁻¹) and at its maximum at pH 1.0 (13.8 × 10⁻⁴ min⁻¹). researchgate.net
Base-Catalyzed Hydrolysis
Oxidative Degradation Pathways and By-product Formation
Fluvoxamine is also susceptible to oxidative degradation, which is a key pathway in its metabolic conversion to this compound.
While information on radical-initiated degradation of fluvoxamine is limited, it is suggested that this compound could be a plausible degradation product in such processes. pharmgkb.org The formation of this compound from fluvoxamine in biological systems is an oxidative process initiated by cytochrome P450 enzymes, which can involve radical intermediates. pharmgkb.orgpharmgkb.org
Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed the susceptibility of fluvoxamine to oxidative stress. Exposure of fluvoxamine maleate to a 10% H₂O₂ solution at 80°C for 30 minutes resulted in approximately 26% degradation, with the formation of several minor degradation products. nih.gov Another study using 3% H₂O₂ at 80°C for 90 minutes also showed significant degradation. innovareacademics.in In a separate investigation, degradation of fluvoxamine was observed after 7 days at room temperature in 30% H₂O₂. akjournals.com The oxidative degradation of fluvoxamine can lead to the formation of this compound and another by-product, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pent-2-en-1-imine. gdut.edu.cn
| Peroxide Condition | Temperature | Time | Degradation Percentage | Reference |
|---|---|---|---|---|
| 10% H₂O₂ | 80°C | 30 min | ~26% | nih.gov |
| 3% H₂O₂ | 80°C | 90 min | Significant | innovareacademics.in |
| 30% H₂O₂ | Room Temp | 7 days | Degradation Observed | akjournals.com |
Radical-Initiated Degradation Processes
Photodegradation Mechanisms and Photo-isomerization Phenomena
Exposure to light, particularly in the UV spectrum, is a significant factor in the degradation of fluvoxamine. The primary phenomena observed are UV-induced degradation leading to the formation of new products and the geometric isomerization of the parent molecule.
UV Light-Induced Degradation and Product Identification
Fluvoxamine is unstable when exposed to UV radiation, with both the bulk powder and solutions showing sensitivity. nih.gov Studies on its UV oxidative degradation have identified several transformation pathways, including oxime hydrolysis, the breaking of the lipid chain, and amine oxidation. gdut.edu.cn Photosensitized oxidation, mediated by singlet oxygen, results in the cleavage of the molecule to form distinct photoproducts. jocpr.com
One major degradation pathway involves the photosensitized oxidation of fluvoxamine, which can lead to the formation of products such as 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one and 2-nitroethanamine. jocpr.com Another study identified a major, though unspecified, degradation product when a fluvoxamine maleate solution was exposed to UV light. nih.gov More detailed analysis using UHPLC-Q-TOF/MS/MS has identified several intermediate products resulting from UV oxidation, as detailed in the table below. gdut.edu.cn
Table 1: Identified UV Degradation Products of Fluvoxamine
| Product Code | m/z (Mass-to-Charge Ratio) | Proposed Formation Pathway | Reference |
|---|---|---|---|
| FLX-260 | 260 | Hydrolytic fracture of the oxime group | gdut.edu.cn |
| FLX-174 | 174 | Continued oxidation of FLX-260 | gdut.edu.cn |
| Product 1 | - | 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one | jocpr.com |
| Product 2 | - | 2-nitroethanamine | jocpr.com |
Isomerization (e.g., (E)- to (Z)-isomer) Under Light Exposure
A prominent effect of light exposure on fluvoxamine is photo-isomerization. The clinically effective form of fluvoxamine possesses the (E)- or trans-configuration around the C=N double bond of the oxime group. nih.gov Upon irradiation with UV light, particularly UVB, the (E)-isomer undergoes isomerization to form the (Z)- or cis-isomer. nih.govresearchgate.net
This photo-isomerization has been observed in various aqueous solutions, including buffered water (pH 5, 7, and 9) and lake waters, when exposed to simulated sunlight. nih.gov In some studies, the (Z)-isomer of fluvoxamine was the only degradation product detected. researchgate.netnih.gov The rate of this isomerization can be significantly accelerated in the presence of dissolved organic matter like humic acids, suggesting a photosensitized process. researchgate.netnih.gov The resulting (Z)-isomer has been shown to have a reduced capacity to inhibit serotonin (B10506) uptake, indicating that light exposure could diminish the molecule's biological activity. nih.gov
Table 2: Summary of Fluvoxamine Photo-isomerization Studies
| Light Source | Medium | Key Finding | Reference |
|---|---|---|---|
| Simulated Sunlight | Aqueous buffer (pH 5, 7, 9), synthetic humic water, lake waters | Moderate isomerization to (Z)-isomer; rate is 6-7 times faster in humic/lake waters. (Z)-isomer was the only product identified. | nih.gov |
| UVB Light (290-320 nm) | Aqueous solutions | Generation of the (Z)-isomer (cis-isomer) from the (E)-isomer (trans-isomer). | nih.gov |
| UV-Vis Irradiation | Pure water and in presence of diclofenac (B195802) (DCF) and triclosan (B1682465) (TCS) | Isomerization to cis-FLX was enhanced by DCF and TCS. | researchgate.net |
Thermal Degradation Kinetics and Products
Studies on the thermal stability of fluvoxamine in aqueous solutions show that its degradation follows pseudo-first-order kinetics. arabjchem.org The rate of degradation is significantly influenced by both pH and temperature. The molecule exhibits maximum stability around pH 6.0 and degrades most rapidly in highly acidic conditions (pH 1.0). arabjchem.org As expected, the rate of degradation increases with a rise in temperature, with the activation energy calculable via an Arrhenius plot. arabjchem.orgresearchgate.net
Heating fluvoxamine in acidic or basic solutions leads to the formation of several thermal degradation products. researchgate.net Through analysis with LC-MS/ESI, four primary thermal degradants have been identified. arabjchem.orgresearchgate.net The oxime group within the fluvoxamine structure makes it particularly susceptible to hydrolytic degradation. arabjchem.org
Table 3: Identified Thermal Degradation Products of Fluvoxamine
| Product Code | m/z [M+H]⁺ | Molecular Formula | Note | Reference |
|---|---|---|---|---|
| D1 | 261.0 | C₁₅H₂₃F₃N₂O₂⁺ | First-time identification in the study | researchgate.net |
| D2 | 76.0 | - | First-time identification in the study | researchgate.net |
| D3 | 319.1 | C₁₅H₂₁F₃N₂O₂ | Previously known degradant | researchgate.netresearchgate.net |
| D4 | 520.2 | - | First-time identification in the study | researchgate.net |
Impurity Profiling and Characterization in Degradation Studies
Impurity profiling is essential for understanding the stability of a drug substance. Impurities can be by-products from the synthesis process (synthetic impurities) or can be formed during storage and degradation. chemicea.comconicet.gov.ar
Identification of Unknown Degradation Products
Forced degradation studies under various stress conditions are crucial for identifying previously unknown impurities. In the case of fluvoxamine, thermal stress studies have successfully identified and characterized products D1, D2, and D4 for the first time. arabjchem.orgresearchgate.net Similarly, stress testing under acidic (0.5 M HCl) and basic (2 M NaOH) conditions revealed an identical, unidentified degradation product with a retention time of about 2.1 minutes via HPLC. nih.gov The investigation of UV oxidative degradation also led to the first-time identification of several intermediates, such as FLX-260 and FLX-174. gdut.edu.cn
Relationship Between Degradation Products and Synthetic Impurities
A direct link can exist between the products formed during degradation and the impurities generated during the manufacturing process. conicet.gov.ar For instance, Fluvoxamine EP Impurity D, which is listed as a known impurity, is 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. omchemlabs.in This compound is identical to the main photooxidation product identified in studies on the photosensitized oxidation of fluvoxamine. jocpr.com This demonstrates that a known process-related impurity can also be formed through a specific photodegradation pathway.
Furthermore, this compound is well-documented as the main metabolite of fluvoxamine. nih.govfda.govnih.gov It is also listed as a known impurity. daicelpharmastandards.com Studies on the degradation of fluvoxamine using potassium ferrate have identified this compound as one of the degradation by-products. tandfonline.comfigshare.com This establishes a clear relationship where a major metabolite, also considered a process impurity, is formed via a chemical degradation pathway, distinct from metabolic processes.
Advanced Analytical Methodologies for Fluvoxamine Acid Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify components within a mixture. For Fluvoxamine (B1237835) Acid, several high-performance chromatographic techniques are utilized to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the quantification of Fluvoxamine and its metabolites, including Fluvoxamine Acid. This technique offers a balance of speed, specificity, and precision.
A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 or C8 column can be employed for the separation. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer to control the pH and improve peak shape. istanbul.edu.tr A study detailed a method using a Primesep 100 mixed-mode stationary phase column with an isocratic mobile phase of acetonitrile, water, and sulfuric acid as a buffer. sielc.com Detection is typically performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, commonly around 254 nm. nih.govdrugbank.com
For the determination of Fluvoxamine in tablets, one validated HPLC method utilized a C18 µ-Bondapack column with a mobile phase of acetonitrile and water (80:20, v/v) at a flow rate of 1 mL/min. istanbul.edu.tr Although this method focused on the parent drug, similar principles are applied for its acidic metabolite. The derivatization of Fluvoxamine with 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) to produce a colored product allows for detection at 450 nm. istanbul.edu.tr The linearity of such methods is crucial for quantification, with calibration curves typically showing excellent correlation over a defined concentration range. istanbul.edu.tr
Below is a table summarizing typical HPLC parameters for Fluvoxamine analysis, which can be adapted for this compound:
| Parameter | Value |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm sielc.com |
| Mobile Phase | Acetonitrile/Water (70/30) with 0.2% Sulfuric Acid sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection Wavelength | 252 nm sielc.com |
| Limit of Detection (LOD) | 50 ppb sielc.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. americanpharmaceuticalreview.comnih.gov These characteristics make UHPLC particularly well-suited for impurity profiling, where the separation of closely related substances is critical. researchgate.net
The enhanced resolving power of UHPLC is essential for detecting and quantifying trace-level impurities and degradation products that may be present alongside this compound. The higher operating pressures of UHPLC systems, often exceeding 1000 bar, allow for the use of longer columns packed with fine particles, leading to a substantial increase in theoretical plates and, consequently, better separation efficiency. americanpharmaceuticalreview.com This capability is vital for ensuring the purity of the active pharmaceutical ingredient (API) and for stability studies where the formation of degradation products over time is monitored. The use of UHPLC can significantly reduce analysis time compared to conventional HPLC, improving laboratory throughput. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Assays
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for stability-indicating assays of pharmaceuticals. It allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient screening tool. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, excipients, or placebo. akjournals.com
For Fluvoxamine, a validated HPTLC method has been developed to separate the parent drug from its degradation products formed under stress conditions such as acid and alkali hydrolysis, oxidation, and photodegradation. akjournals.com This method employed aluminum plates precoated with silica (B1680970) gel 60F-254 as the stationary phase and a solvent system of ethyl acetate-toluene-methanol-ammonia (7:2:1:0.5 v/v/v/v). akjournals.com The degradation products were well-resolved from the pure drug, demonstrating the method's specificity. akjournals.com Densitometric analysis is used for quantification, and the method has been shown to be linear over a concentration range of 100–1000 ng/spot. akjournals.com
The following table summarizes the key aspects of a stability-indicating HPTLC method for Fluvoxamine:
| Parameter | Description |
| Stationary Phase | Aluminum plates precoated with silica gel 60F-254 akjournals.com |
| Mobile Phase | Ethyl Acetate (B1210297):Toluene (B28343):Methanol:Ammonia (7:2:1:0.5 v/v/v/v) akjournals.com |
| Linearity Range | 100–1000 ng/spot akjournals.com |
| Correlation Coefficient (r²) | 0.9992 akjournals.com |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. They provide detailed information about the molecular structure and can be used to identify unknown substances, such as degradation products.
Mass Spectrometry (MS) and LC-MS/ESI for Degradation Product Identification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes an invaluable tool for the identification of unknown compounds in complex mixtures. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and high molecular weight compounds.
In the context of this compound, LC-MS/ESI is instrumental in identifying degradation products. japsonline.com Following forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light), LC-MS can be used to separate the resulting mixture and MS/MS (tandem mass spectrometry) can provide structural information on the degradation products by analyzing their fragmentation patterns. japsonline.com For instance, a study on a fatal intoxication case identified the this compound metabolite in urine, bile, and cardiac blood using an LC-QTOF (Quadrupole Time-of-Flight) analytical procedure. nih.gov Another study noted that a degradation product of fluvoxamine was identified as this compound using HPLC-HRMS (High-Resolution Mass Spectrometry). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 19F, 2D DOSY) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. conicet.gov.ar It provides detailed information about the chemical environment of atoms within a molecule.
¹H NMR: Proton NMR is used to determine the number and type of hydrogen atoms in a molecule, providing insights into its structure.
¹⁹F NMR: Given that Fluvoxamine contains a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for its analysis. researchgate.net It can be used for quantification and to study the electronic environment of the fluorine atoms. researchgate.net
2D DOSY NMR: Two-dimensional Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net This allows for the "virtual separation" of the active ingredient from excipients in a formulation, providing a "signature" of the product. researchgate.net
NMR spectroscopy is considered a primary ratio method of measurement and can be used for quantitative purposes (qNMR) to determine the purity of analytical standards with high precision. mdpi.comeurolab-d.de The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance, allowing for accurate quantification without the need for identical reference compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
UV-Vis spectrophotometry provides a simple, cost-effective, and reliable method for the quantification of fluvoxamine in bulk and pharmaceutical dosage forms. allsubjectjournal.com The principle relies on measuring the absorbance of the molecule at its specific wavelength of maximum absorption (λmax). For fluvoxamine, this is typically observed between 230 nm and 246 nm. jopir.injopir.in
One common method utilizes 0.1N hydrochloric acid (HCl) as the solvent, in which fluvoxamine exhibits a λmax at 246 nm. allsubjectjournal.comjopir.in This method demonstrates linearity in the concentration range of 5–10 µg/mL, adhering to Beer's law. allsubjectjournal.com The relationship between absorbance and concentration is defined by a regression equation, such as Y = 0.026x + 0.0803, with a high correlation coefficient (r²) of 0.9999, indicating excellent linearity. allsubjectjournal.com
To enhance selectivity, especially in complex matrices, derivative spectroscopy techniques have been developed. jopir.in These methods can resolve overlapped spectra and offer improved sensitivity. jopir.in
First-derivative spectroscopy shows linear responses from 2-25 μg/mL with characteristic peaks at 269.6 nm and 234.2 nm. jopir.in
Second-derivative spectra have distinct peaks at 284.4 nm and 251.8 nm. jopir.in
Third-derivative analysis provides signals at 293.4 nm and 267.0 nm. jopir.in
Furthermore, highly sensitive ion-association complex methods have been established. These involve forming a colored complex between the basic nitrogen of fluvoxamine and a sulfonphthalein dye. jopir.inresearchgate.net The resulting complex is extracted into chloroform (B151607) for measurement. jopir.in For instance, methods using bromocresol green (BCG), methyl orange (MO), and bromothymol blue (BTB) have been validated, showing different absorption maxima and linearity ranges under optimized pH conditions. jopir.inresearchgate.net
Table 1: UV-Vis Spectrophotometric Methods for Fluvoxamine Quantification
| Method Type | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Direct UV | 0.1N Hydrochloric Acid | 246 | 5-10 | allsubjectjournal.comjopir.in |
| First-Derivative | Not Specified | 269.6 / 234.2 | 2-25 | jopir.in |
| Ion-Association | Bromocresol Green (BCG) | 420 | 2.0-16 | jopir.inresearchgate.net |
| Ion-Association | Methyl Orange (MO) | 420 | 2.0-15 | researchgate.net |
| Ion-Association | Bromothymol Blue (BTB) | 410 | 2.0-20 | researchgate.net |
Spectrofluorometric Techniques for Enhanced Sensitivity
For applications requiring higher sensitivity, such as analysis in biological fluids, spectrofluorometric methods are superior. jopir.injopir.in These techniques are often based on either the creation of a fluorescent derivative or the quenching of a fluorescent probe upon interaction with fluvoxamine. scispace.comnih.gov
A widely cited method involves a derivatization reaction between fluvoxamine and fluorescamine (B152294) in a borate (B1201080) buffer at pH 8.0. jopir.inscispace.com This reaction produces a highly fluorescent product that is measured at an emission wavelength of 481 nm after excitation at 383 nm. scispace.com This technique is exceptionally sensitive, with a detection limit as low as 0.01 µg/mL, and it is linear over a concentration range of 0.1 to 1.1 µg/mL. jopir.inscispace.com
Another approach utilizes the principle of fluorescence quenching. An ion-pair association complex is formed between fluvoxamine and a fluorescent dye, leading to a measurable decrease in the dye's native fluorescence. nih.govrsc.org
One such method employs Erythrosine B in an acetate buffer (pH 3.5). The quenching of Erythrosine B's fluorescence is measured at 552 nm (excitation at 530 nm). This system is linear for fluvoxamine concentrations from 0.2 to 2.0 µg/mL. rsc.org
A similar method uses Eosin Y in a Teorell–Stenhagen buffer (pH 3.2). The quenching of Eosin Y's fluorescence at 545 nm (excitation at 302 nm) is proportional to the fluvoxamine concentration in the range of 3 to 22 µg/mL. nih.gov
These spectrofluorimetric methods are valued for their selectivity, sensitivity, and the simplicity of the instrumentation required. nih.gov
Table 2: Spectrofluorometric Methods for Fluvoxamine Determination
| Method Principle | Reagent/Probe | Buffer (pH) | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |
| Derivatization | Fluorescamine | Borate (8.0) | 383 | 481 | 0.1 - 1.1 | 0.01 | jopir.inscispace.com |
| Fluorescence Quenching | Erythrosine B | Acetate (3.5) | 530 | 552 | 0.2 - 2.0 | 0.03 | rsc.org |
| Fluorescence Quenching | Eosin Y | Teorell–Stenhagen (3.2) | 302 | 545 | 3 - 22 | Not Specified | nih.gov |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a powerful alternative for fluvoxamine analysis, providing high sensitivity, rapid response times, and the potential for miniaturization. nih.govscispace.com These techniques are based on the electroactive nature of the fluvoxamine molecule, particularly its oxime ether group, which can be electrochemically reduced. nih.govrjptonline.org
A prominent technique is square-wave adsorptive-stripping voltammetry (SWAdSV) . nih.gov In this method, fluvoxamine is first accumulated (adsorbed) onto the surface of a working electrode, such as a hanging mercury drop electrode (HMDE), before a square-wave potential is applied to strip it off, generating a measurable current. nih.govresearchgate.net Fluvoxamine can be effectively reduced at a potential of -0.7 V versus an Ag/AgCl reference electrode in an acidic electrolyte (pH 2). nih.gov The SWAdSV method has been successfully applied to quantify fluvoxamine in pharmaceutical products and spiked human serum. nih.gov When combined with a flow-injection analysis (FIA) system, this approach can achieve a high throughput of up to 120 samples per hour at a reduced cost compared to chromatographic methods. nih.gov
To improve performance and avoid the use of toxic mercury, modern electrochemical sensors often employ modified electrodes. A glassy carbon electrode (GCE) modified with mercury nanoparticles and multi-walled carbon nanotubes (HgNPs/MWCNTs/GCE) has been shown to significantly enhance the electrocatalytic reduction of fluvoxamine. researchgate.netmdpi.com This modified electrode provides a linear response to fluvoxamine concentrations in the range of 1.2 × 10⁻⁶ to 2 × 10⁻⁴ M. researchgate.net
Table 3: Electrochemical Methods for Fluvoxamine Analysis
| Method | Electrode System | Principle | Key Finding | Reference |
| SWAdSV | Hanging Mercury Drop Electrode (HMDE) | Adsorptive stripping voltammetry | Enables quantification in pharmaceuticals and serum with high throughput in a FIA system. | nih.gov |
| DPV | HgNPs/MWCNTs/GCE | Differential Pulse Voltammetry | Co-effect of MWCNTs and HgNPs enhances the electrochemical reduction signal. | researchgate.net |
| CV | HgNPs/MWCNTs/GCE | Cyclic Voltammetry | Linear response range from 1.2 × 10⁻⁶ to 2 × 10⁻⁴ M. | researchgate.net |
Method Validation Parameters for Specificity, Linearity, Precision, and Accuracy in Chemical Matrices
Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. For fluvoxamine and its metabolite, fluvoxamino acid, methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, and accuracy. jopir.inrsc.orgresearchgate.net
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as excipients or degradation products. researchgate.net Spectrofluorometric methods have demonstrated selectivity for fluvoxamine in the presence of its inactive deaminated metabolite. scispace.com Chromatographic methods have proven effective in separating the parent drug from its degradation products with high resolution. jopir.in
Linearity refers to the ability to obtain test results that are directly proportional to the concentration of the analyte. For fluvoxamine, various methods consistently show excellent linearity, with correlation coefficients (r²) typically greater than 0.999. allsubjectjournal.comjopir.injopir.in
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net For many spectrophotometric and spectrofluorimetric methods, RSD values are consistently below 2%. jopir.injopir.in
Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix. rsc.org For fluvoxamine, accuracy is generally high, with recovery values often falling between 97% and 102%. jopir.injopir.in In more complex matrices like serum, an electrochemical method reported recoveries between 76% and 89%. nih.gov
The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. rsc.orgistanbul.edu.tr
Table 4: Summary of Validation Parameters for Various Fluvoxamine Analytical Methods
| Analytical Technique | Linearity Range | Correlation (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| UV Spectrophotometry | 2-30 µg/mL | > 0.999 | 97-102% | < 2% | Not Specified | Not Specified | jopir.injopir.in |
| Spectrofluorimetry (Fluorescamine) | 0.1-1.1 µg/mL | Not Specified | 97.32 ± 1.23% (spiked plasma) | < 2% | 0.01 µg/mL | Not Specified | jopir.inscispace.com |
| Spectrofluorimetry (Erythrosine B) | 0.2-2.0 µg/mL | 0.9998 | 98.92 ± 0.87% | < 2% | 0.03 µg/mL | 0.09 µg/mL | rsc.org |
| HPLC | 0.8-153.6 ng/mL | > 0.998 | > 94.0% | < 7.6% | 10.0 ng/mL | 25.0 ng/mL | researchgate.netnih.gov |
| HPTLC | 100-600 ng/band | 0.9994 | Not Specified | Not Specified | 15.36 ng/band | 46.55 ng/band | researchgate.net |
Application of Green Chemistry Principles in Analytical Method Development
In recent years, there has been a significant shift towards developing analytical methods that are more environmentally friendly. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org For fluvoxamine analysis, this has led to the creation of methods that use safer solvents, reduce waste, and improve energy efficiency. jopir.inresearchgate.net
A notable example is the development of spectrofluorimetric methods that use water as the primary solvent, avoiding the need for large volumes of organic solvents like acetonitrile or methanol, which are common in chromatography. rsc.org The method employing Erythrosine B for fluorescence quenching is considered green because the reagent is a food additive and the reaction occurs in water, a benign solvent. rsc.orgrsc.org The greenness of this approach has been formally assessed and confirmed using tools like the eco-scale score. rsc.org
Similarly, a high-performance thin-layer chromatography (HPTLC) method for fluvoxamine analysis was developed and evaluated using the Analytical Greenness Metric Approach, which confirmed its eco-friendly characteristics. researchgate.net The development of electrochemical sensors is also aligned with green principles, as they often require minimal sample preparation and small volumes of reagents, thus reducing waste. ufu.br These green analytical methods offer a sustainable approach to pharmaceutical quality control without compromising on accuracy or precision. jopir.inrsc.org
Molecular Interactions and Theoretical Studies of Fluvoxamine Acid
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules at an atomic level. While extensive research has been conducted on the parent drug, fluvoxamine (B1237835), specific theoretical studies focusing solely on its primary metabolite, fluvoxamine acid, are less common in publicly available scientific literature. The following sections summarize the available information based on existing research that has included this compound in broader computational studies.
Density Functional Theory (DFT) Calculations on Conformation and Electronic Properties
Quantum Chemical Calculations of Intrinsic Reaction Coordinates
As with DFT calculations, there is no specific information available in the reviewed literature regarding quantum chemical calculations of the intrinsic reaction coordinates (IRC) for this compound. IRC calculations are used to map out the minimum energy path of a chemical reaction, providing valuable insights into reaction mechanisms. Such studies would be beneficial in understanding the formation and degradation pathways of this compound. science.govjosefkrysa.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations have been utilized to study the conformational behavior of various compounds. In one study, molecular dynamics simulations were performed to analyze the stability and conformational changes of different molecules. researchgate.netnih.gov this compound was included in a list of compounds subjected to these simulations. researchgate.netnih.gov MD simulations provide a dynamic picture of the molecule's movement and folding over time, which can help in understanding its interactions with biological targets. researchgate.netnih.gov
A research paper focusing on the identification of potential inhibitors for SARS-CoV-2 replication proteins included this compound in its molecular docking and molecular dynamics simulation studies. researchgate.netnih.gov The study used the Desmond module of the Schrödinger suite to perform MD simulations for 100 nanoseconds to assess the stability of the ligand-receptor complexes. researchgate.netnih.gov
In Vitro Studies on Molecular Target Interactions (if specific to the acid form and non-clinical)
In vitro studies, conducted in a controlled environment outside of a living organism, are essential for characterizing the direct interactions of a compound with its molecular targets.
Weak Inhibition of Serotonin (B10506) Uptake by this compound
This compound is the main human metabolite of fluvoxamine. drugbank.com However, it is considered to be largely pharmacologically inactive. drugbank.com In vitro assays have been conducted to determine the activity of this compound at the serotonin transporter. These studies have demonstrated that this compound has a significantly weaker effect on the inhibition of serotonin uptake compared to its parent compound, fluvoxamine. drugbank.com Specifically, its potency is reported to be one to two orders of magnitude less than that of fluvoxamine. drugbank.com
Table 1: Comparative Potency of Fluvoxamine and this compound on Serotonin Uptake Inhibition
| Compound | Potency on Serotonin Uptake Inhibition |
| Fluvoxamine | Potent Inhibitor |
| This compound | Weak Inhibitor (10-100 times less potent than Fluvoxamine) |
Interactions with Specific Receptors (e.g., σ1 receptors) in Isolated Systems
The parent drug, fluvoxamine, is known to have a significant affinity for and acts as an agonist at sigma-1 (σ1) receptors. science.govmdpi.com This interaction is thought to contribute to some of its pharmacological effects. science.govmdpi.com However, there is a lack of specific in vitro studies in the available literature that have investigated the binding affinity and interaction of this compound with sigma-1 receptors in isolated systems. science.govmdpi.comresearchgate.netresearchgate.netebi.ac.uk Therefore, it is not currently possible to definitively state the activity of this compound at this receptor based on direct experimental evidence.
Enzyme Inhibition Studies (e.g., COX-2 in cell-free systems or non-human cells)
Research has demonstrated that fluvoxamine, from which this compound is the main metabolite, can influence the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory responses. nih.govdrugbank.com In an in vitro model using lipopolysaccharide (LPS)-stimulated human U937 macrophages, fluvoxamine was shown to suppress the expression of COX-2. nih.gov Specifically, at a concentration of 10⁻⁶ M, fluvoxamine decreased COX-2 protein expression in 65% of the macrophages. nih.gov A lower concentration of 10⁻⁷ M resulted in a 40% reduction in COX-2 expression, while a 10⁻⁸ M concentration did not produce a significant change. nih.gov
Further studies on human endothelial cells (HUVECs) also indicated that fluvoxamine could reduce the expression of COX-2. researchgate.net In this model, a significant reduction in COX-2 expression was observed only at a concentration of 10⁻⁶ M. researchgate.net These findings suggest that fluvoxamine exerts an anti-inflammatory effect by inhibiting the expression of COX-2. nih.govresearchgate.net The mechanism is thought to be mediated by the downregulation of inflammatory genes. researchgate.net
Table 1: Effect of Fluvoxamine on COX-2 Expression in Macrophages
| Fluvoxamine Concentration (M) | Reduction in COX-2 Expression (%) | Cell Type |
| 10⁻⁶ | 65 | U937 Macrophages nih.gov |
| 10⁻⁷ | 40 | U937 Macrophages nih.gov |
| 10⁻⁸ | No significant change | U937 Macrophages nih.gov |
| 10⁻⁶ | Significant reduction | HUVEC Endothelial Cells researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules, a key concept in understanding how a "host" molecule can accommodate a "guest" molecule to form a stable complex. fortunejournals.com This field is fundamental to processes like molecular recognition and self-assembly. fortunejournals.comresearchgate.net
Complexation with Cyclodextrins and Mechanistic Insights
The complexation of drug molecules with cyclodextrins, which are cyclic oligosaccharides, is a widely studied area in pharmaceutical sciences to enhance properties like solubility and stability. mdpi.comglobalresearchonline.net For fluvoxamine, studies have investigated its interaction with various cyclodextrins, including α-cyclodextrin (α-CD), methylated α-cyclodextrin (M-α-CD), and β-cyclodextrin (β-CD). tjpr.org
Molecular modeling and experimental data from techniques like 19F-NMR spectroscopy have provided insights into these interactions. tjpr.org It has been suggested that fluvoxamine forms a 1:1 stoichiometric inclusion complex with β-CD. tjpr.org In this complex, the trifluoromethyl (CF3)-substituted ring of the fluvoxamine molecule is thought to be embedded within the cavity of the β-cyclodextrin. tjpr.org The formation of a 1:1 complex is supported by a good agreement between experimental and calculated chemical shifts. tjpr.org
The stability of these complexes, indicated by the formation constant (Kf), varies depending on the type of cyclodextrin (B1172386). The complex of fluvoxamine with β-CD has been observed to have a higher Kf value compared to its complexes with α-cyclodextrins, which is likely due to a better size fit between the β-CD cavity and the inserted part of the fluvoxamine molecule. tjpr.org Interestingly, methylated derivatives of α-CD show a stronger ability for complexation than the parent α-CD, possibly because of their increased flexibility to adapt to the guest molecule's shape. tjpr.org
A comprehensive study integrating single-crystal X-ray diffraction and density functional theory (DFT) calculations has provided deeper insights into the complexation of fluvoxamine with β-cyclodextrin, confirming the formation of inclusion complexes. researchgate.netdntb.gov.ua
Table 2: Complexation Characteristics of Fluvoxamine with Cyclodextrins
| Cyclodextrin Type | Stoichiometry | Proposed Inclusion | Key Finding |
| β-Cyclodextrin (β-CD) | 1:1 | CF3-substituted ring embedded in the cavity tjpr.org | Higher formation constant compared to α-CDs, indicating greater stability. tjpr.org |
| α-Cyclodextrin (α-CD) | 1:1 | - | Lower formation constant than β-CD complex. tjpr.org |
| Methylated α-CD (M-α-CD) | 1:1 | - | Stronger complexation ability than parent α-CD. tjpr.org |
Non-covalent Interactions and Stabilization Mechanisms
The formation and stability of supramolecular structures, such as the fluvoxamine-cyclodextrin complex, are governed by a variety of weak, non-covalent interactions. fortunejournals.comresearchgate.net These interactions are reversible and dynamic, including hydrogen bonding, van der Waals forces (which encompass dispersion forces and dipole-dipole interactions), π-π interactions, and electrostatic forces. fortunejournals.comresearchgate.net
In host-guest chemistry, the guest molecule selectively binds to a host that has a complementary binding site, a process driven by these specific non-covalent interactions. fortunejournals.comuclouvain.be For cyclodextrin complexes with drug molecules, the stability of the inclusion is often maintained by interactions such as C–H···π interactions. mdpi.com In the case of fluvoxamine complexed with β-cyclodextrin, the CF3-substituted aromatic ring of fluvoxamine is embedded within the hydrophobic cavity of the cyclodextrin. tjpr.org This arrangement is stabilized by the interplay of these non-covalent forces, which collectively hold the host and guest molecules together in a defined structure. fortunejournals.comnih.gov The thermodynamic stability of such complexes is crucial as it can influence the physicochemical properties of the guest molecule. mdpi.comnih.gov
Future Research Directions in Fluvoxamine Acid Chemistry
Development of Novel and Sustainable Synthetic Pathways
Currently, fluvoxamine (B1237835) acid is primarily obtained as a metabolite of fluvoxamine. pharmgkb.org There is a notable absence of dedicated synthetic routes for fluvoxamine acid in the published literature. Future research should prioritize the development of de novo synthetic pathways for this compound. Such pathways would be invaluable for producing pure analytical standards for research and for exploring the chemical properties of this compound and its derivatives.
A promising avenue for future investigation is the application of green chemistry principles to the synthesis of this compound. diva-portal.org Given that fluvoxamine contains an oxime functional group, research into environmentally benign methods for the transformation of oximes into carboxylic acids could be highly relevant. lucp.netorganic-chemistry.orgnih.gov For instance, methods utilizing recoverable promoters for hydrolysis, such as cupric chloride dihydrate, offer a green alternative to harsh acidic or basic conditions. organic-chemistry.org Another sustainable approach could involve the use of hypervalent iodine(III) reagents, which are known to facilitate the oxidative transformation of aldoximes to carboxylic acids under mild conditions. lucp.net
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Reagents/Conditions | Potential Advantages |
| Green Hydrolysis | Cupric Chloride Dihydrate (CuCl2·2H2O) in acetonitrile (B52724)/water | Recoverable catalyst, avoids harsh acids/bases, high yields for other oximes. organic-chemistry.org |
| Hypervalent Iodine(III) Oxidation | Phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene | Mild reaction conditions, environmentally benign. lucp.net |
| Photoredox Catalysis | Light-assisted decarboxylation of related carboxylic acids | Green synthesis method for generating related structures. diva-portal.org |
Future research in this area would not only provide a reliable source of this compound but also contribute to the broader field of sustainable organic synthesis.
Advanced Mechanistic Studies of Enzymatic and Chemical Degradation
The formation of this compound from fluvoxamine occurs primarily through oxidative demethylation of the methoxy (B1213986) group by the cytochrome P450 enzyme CYP2D6, followed by the action of alcohol dehydrogenase. pharmgkb.org However, the subsequent enzymatic and chemical fate of this compound is not well understood.
Future research should focus on elucidating the degradation pathways of this compound itself. This would involve systematic studies of its stability under various conditions, including:
Enzymatic Degradation: Investigating the potential for further metabolism of this compound by hepatic enzymes.
Chemical Degradation:
Hydrolytic Stability: While the parent drug, fluvoxamine, is susceptible to degradation under acidic and basic conditions, the stability of the acid metabolite across a range of pH values needs to be systematically evaluated. nih.gov Studies on fluvoxamine have shown significant degradation in the presence of 0.5 M HCl and 2 M NaOH at elevated temperatures. nih.gov
Oxidative Degradation: The susceptibility of this compound to oxidative stress, for example, in the presence of hydrogen peroxide or other oxidizing agents like ferrate(VI), should be investigated. researchgate.netnih.gov
Photodegradation: Fluvoxamine has been shown to undergo photo-isomerization and degradation under UV radiation. nih.govrsc.orgnih.govresearchgate.net The photochemical stability of this compound, particularly its potential for defluorination or other structural changes upon exposure to light, warrants investigation. nih.gov
Thermal Degradation: The thermal stability of this compound should be characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its behavior at elevated temperatures. mdpi.com
A detailed understanding of these degradation pathways is crucial for predicting the environmental fate of this metabolite and for developing stable formulations if it were ever to be studied for other applications.
Elucidation of Novel Molecular Interactions in vitro
In vitro studies have indicated that this compound has significantly weaker pharmacological activity compared to its parent compound, fluvoxamine. fda.gov Specifically, its effect on serotonin (B10506) reuptake inhibition is one to two orders of magnitude less potent. fda.gov However, a comprehensive investigation into the potential for other molecular interactions in vitro is lacking.
Future research should aim to explore the binding affinity of this compound with a wide range of biological macromolecules. This could include:
Protein Binding Assays: Determining the extent to which this compound binds to plasma proteins, such as albumin, is important for understanding its distribution. Fluvoxamine itself has a plasma protein binding of approximately 80%. fda.gov
Enzyme Inhibition Studies: While it is a weak inhibitor of the serotonin transporter, its potential to inhibit other enzymes, including various cytochrome P450 isoforms, should be systematically evaluated. researchgate.netnih.gov
Receptor Binding Screens: A broad receptor binding screen could reveal any off-target interactions of this compound. Fluvoxamine has been shown to have no significant affinity for histaminergic, adrenergic, muscarinic, or dopaminergic receptors. fda.gov
These in vitro studies would provide a more complete picture of the chemical biology of this compound and could uncover novel interactions not previously considered.
Application of Advanced Analytical Techniques for Comprehensive Profiling
The detection and quantification of fluvoxamine and its metabolites, including this compound, have been accomplished using various analytical techniques. t3db.caebi.ac.uk High-performance liquid chromatography (HPLC) with UV detection is a common method for the determination of fluvoxamine in pharmaceutical dosage forms and for studying its stability. nih.govinnovareacademics.inresearchgate.net Furthermore, liquid chromatography-mass spectrometry (LC-MS) has been employed for the identification of degradation products and for metabolite profiling. researchgate.netresearchgate.netarabjchem.org Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, has been used for the structural characterization of fluvoxamine and its impurities. daicelpharmastandards.comresearchgate.netgoogle.com
Future research should focus on the application of advanced and hyphenated analytical techniques for a more comprehensive profiling of this compound. This could involve:
High-Resolution Mass Spectrometry (HRMS): For the precise mass determination and structural elucidation of this compound and any unknown degradation products or derivatives. researchgate.net
Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns of this compound, which can aid in its structural confirmation and in the identification of metabolites in complex biological matrices. massbank.jp
¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR could be a powerful tool for studying the molecular environment of this compound and its interactions with other molecules, such as cyclodextrins. bioline.org.brtjpr.orgpsychiatryonline.org
Capillary Electrophoresis (CE): To develop high-efficiency separation methods for this compound and its potential isomers or closely related compounds.
The development of robust and sensitive analytical methods is a prerequisite for detailed pharmacokinetic, metabolic, and environmental studies of this compound.
Computational Design of this compound Derivatives for Specific Chemical Properties (excluding pharmacological activity)
Computational chemistry offers powerful tools for the design and investigation of new molecules with desired properties. While some molecular modeling studies have been performed on the parent drug, fluvoxamine, primarily to understand its interaction with cyclodextrins, the computational exploration of this compound and its derivatives is a nascent field. bioline.org.brtjpr.org
Future research should leverage computational methods to design novel derivatives of this compound with specific, non-pharmacological chemical properties. This could include:
Quantitative Structure-Property Relationship (QSPR) Studies: To build models that correlate the structural features of this compound derivatives with their physicochemical properties, such as solubility, lipophilicity (LogP), and thermal stability.
Design of Novel Ligands: Modifying the carboxylic acid group or other parts of the this compound structure could lead to the creation of novel ligands for specific applications in coordination chemistry or materials science. ijprajournal.com
In Silico ADMET Prediction: While excluding pharmacological activity, the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives can be useful for assessing their potential environmental impact or for applications in materials science where low toxicity is desired. researchgate.netarabjchem.org
Table 2: Computationally Designed this compound Derivatives and Potential Properties
| Derivative Type | Potential Modification | Targeted Chemical Property |
| Ester Derivatives | Esterification of the carboxylic acid group | Increased lipophilicity, altered solubility |
| Amide Derivatives | Amidation of the carboxylic acid group | Modified hydrogen bonding capabilities, potential for new intermolecular interactions |
| Coordination Complexes | Chelation with metal ions via the carboxylic acid and oxime groups | Novel catalytic or material properties |
By combining computational design with synthetic chemistry, it may be possible to unlock new applications for the this compound scaffold beyond its current role as a drug metabolite.
Q & A
Q. What analytical methods are recommended for characterizing Fluvoxamine Acid and its derivatives in preclinical studies?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its metabolites in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing between stereoisomers like (E)- and (Z)-Fluvoxamine Maleate . For isotopic analogs (e.g., [2H4]-Fluvoxamine Acid), isotope-ratio mass spectrometry ensures accurate quantification of deuterium incorporation .
Example Workflow:
Q. How should researchers design pharmacokinetic studies for this compound to account for interindividual variability?
Population pharmacokinetic (PopPK) modeling is recommended to assess covariates like CYP2D6 polymorphism, which significantly affects Fluvoxamine metabolism. Use nonlinear mixed-effects modeling (e.g., NONMEM) with sparse sampling in heterogeneous cohorts. Validate models using bootstrapping or visual predictive checks .
Key Parameters to Track:
| Parameter | Rationale |
|---|---|
| Clearance (CL/F) | Hepatic metabolism variability |
| Volume of Distribution (Vd/F) | Tissue penetration differences |
| Half-life (t₁/₂) | Dosing interval optimization |
Q. What in vitro models are suitable for studying this compound’s mechanism of action in neurological disorders?
Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons are preferred for neuropharmacological studies. Assays should measure serotonin reuptake inhibition (SERT binding via radioligand displacement) and sigma-1 receptor activation (calcium flux assays) . Include positive controls (e.g., sertraline for SERT) and negative controls (vehicle-only) to validate assay specificity.
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s efficacy across different clinical indications (e.g., OCD vs. COVID-19)?
Conduct a meta-analysis stratified by disease pathophysiology and dosing regimens. For example, the TOGETHER Trial demonstrated a 65% reduction in COVID-19 hospitalization with early Fluvoxamine dosing (100 mg BID), whereas OCD trials use lower doses (50–300 mg/day) . Use subgroup analyses to identify confounders (e.g., cytokine profiles, baseline severity) and Bayesian frameworks to quantify probability of efficacy .
Contradiction Resolution Framework:
- Hypothesis: Dose-dependent effects on sigma-1 vs. SERT.
- Data Integration: Merge transcriptomic data (e.g., IL-6 suppression in COVID-19) with receptor binding affinities.
- Validation: Animal models with conditional SERT/sigma-1 knockouts.
Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) for this compound repurposing?
- Outcome Measures: Use adaptive endpoints (e.g., Yale-Brown Obsessive Compulsive Scale for OCD, WHO Clinical Progression Scale for COVID-19) .
- Blinding: Double-dummy designs to match taste/color of placebo and active drug.
- Statistical Power: Account for attrition rates (≥20% in long-term OCD trials) and interim analyses for early stopping .
Case Study – TOGETHER Trial Design:
| Phase | Design Element | Rationale |
|---|---|---|
| Screening | RT-PCR-confirmed COVID-19 | Reduce heterogeneity |
| Randomization | 1:1 Fluvoxamine vs. placebo | Minimize selection bias |
| Follow-up | Day 28 hospitalization/death | Clinically relevant endpoint |
Q. How can researchers address variability in this compound’s stability under different experimental conditions?
Stability studies must evaluate pH, temperature, and light exposure. For example:
- Acidic Conditions (pH 2): Fluvoxamine Maleate degrades to this compound within 24 hours at 37°C .
- Photostability: Store lyophilized powder in amber vials; use USP-NF guidelines for forced degradation .
Recommended Stability Protocol:
- HPLC-UV Method: Monitor degradation products at 254 nm.
- Acceptance Criteria: ≤5% impurity over 6 months at 25°C/60% RH .
Data Contradiction Analysis
Q. Why do some studies report this compound’s anti-inflammatory effects while others show negligible impact?
Discrepancies arise from model systems (e.g., in vitro vs. in vivo) and endpoint selection. For example, Fluvoxamine suppresses IL-6 in human monocytes but not in murine models due to species-specific sigma-1 receptor expression . Use multi-omics approaches (proteomics/transcriptomics) to map context-dependent pathways and perform sensitivity analyses in meta-regressions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
